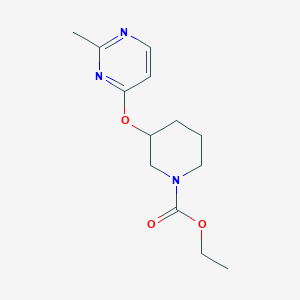
Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate” is a compound that belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group . The molecular formula of this compound is C13H19N3O3 and it has a molecular weight of 265.313.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Molecular Structure Analysis
The molecular structure of “Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate” consists of a piperidine ring, a carboxylate group, and a 2-methylpyrimidin-4-yl group . The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Chemical Reactions Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Applications De Recherche Scientifique
Photophysical Studies and Surfactant Behavior Probing
One study focused on the synthesis of Ethyl 4-(9-ethyl-9H-carbazol-3-yl)–2–methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate (ECPC), utilizing piperidine in the synthesis process. The research highlighted ECPC's utility as a probe for determining the critical micelle concentrations of surfactants, owing to its responsive emission spectrum upon interaction with anionic and cationic surfactants. The study also reported on the compound's photophysical properties, such as transition dipole moment and fluorescence quantum yield, demonstrating its potential in material science and sensor applications (Alsharif et al., 2018).
Antimicrobial Activities
Another area of application is in the synthesis of pyrimidine glycosides with potential antimicrobial properties. A study synthesized ethyl 2-aryl-4-(2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosylthio or/oxy)-6-methylpyrimidine-5-carboxylate derivatives, exploring their structure and screening them for antimicrobial activity. The results suggested potential applications in developing new antimicrobial agents (El‐Sayed et al., 2008).
Stereospecific Microbial Reduction
Research into stereospecific microbial reduction of related compounds, like ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, has shown the production of cis and trans hydroxy esters with high diastereo- and enantioselectivities. This underscores the role of microbial catalysis in obtaining stereospecific compounds for pharmaceutical applications (Guo et al., 2006).
Synthesis and Evaluation as Anticancer Agents
The compound's derivatives have also been investigated for their anticancer potential. For instance, derivatives synthesized for analysis showed promising anticancer activities in preliminary evaluations. Such studies are pivotal for the development of new therapeutic agents (Rehman et al., 2018).
Hypoglycemic Agents
Furthermore, derivatives of Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate have been evaluated as dual-action hypoglycemic agents, activating glucokinase (GK) and PPARγ. This indicates its potential in developing treatments for diabetes (Song et al., 2011).
Mécanisme D'action
Target of Action
It is known that similar compounds target enzymes like nitric oxide synthase, inducible and nitric oxide synthase, endothelial .
Mode of Action
Compounds with similar structures have been known to interact with their targets to produce nitric oxide (no), which is implicated in vascular smooth muscle relaxation through a cgmp-mediated signal transduction pathway .
Biochemical Pathways
It is known that nitric oxide (no) mediates vascular endothelial growth factor (vegf)-induced effects, which could be a potential pathway .
Result of Action
Based on the potential production of nitric oxide (no), it can be inferred that the compound may have a role in vascular smooth muscle relaxation .
Orientations Futures
Piperidines and their derivatives have significant roles in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving the synthesis methods and exploring the potential applications of these compounds in the pharmaceutical industry .
Propriétés
IUPAC Name |
ethyl 3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-18-13(17)16-8-4-5-11(9-16)19-12-6-7-14-10(2)15-12/h6-7,11H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZHCOYADFQJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCCC(C1)OC2=NC(=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2628926.png)
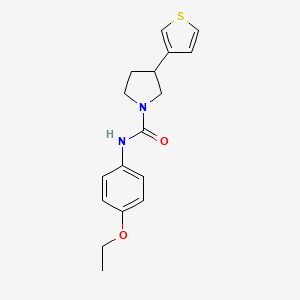
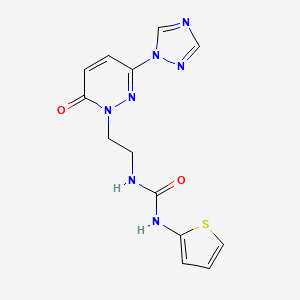
![2-Chloro-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]acetamide](/img/structure/B2628929.png)

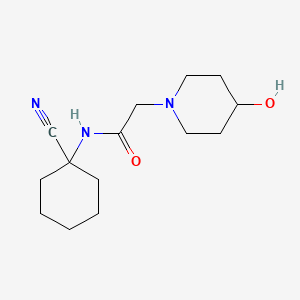
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2628934.png)

![Tert-butyl 2-[1-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]cyclohexyl]acetate](/img/structure/B2628940.png)

![2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]-N~1~-(3-ethylphenyl)acetamide](/img/structure/B2628942.png)
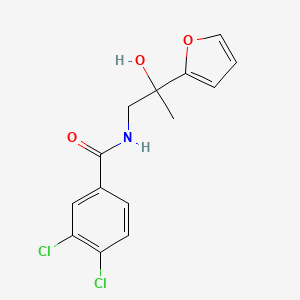

![N-(1-cyano-1-cyclopropylethyl)-2-[8-(difluoromethoxy)-1,2,3,4-tetrahydroquinolin-1-yl]acetamide](/img/structure/B2628947.png)